molecular formula C9H10BrNO6S B7567204 2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid

2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid

Cat. No. B7567204
M. Wt: 340.15 g/mol
InChI Key: BGJKFINQUDMTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. This compound is also known as BzMtSAOA and is a sulfonamide derivative of acetic acid.

Scientific Research Applications

BzMtSAOA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. BzMtSAOA has also been found to inhibit the growth of cancer cells, making it a promising compound for cancer treatment. In addition, BzMtSAOA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of BzMtSAOA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BzMtSAOA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain kinases.
Biochemical and Physiological Effects:
BzMtSAOA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. BzMtSAOA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BzMtSAOA has been found to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of BzMtSAOA is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. BzMtSAOA is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of BzMtSAOA is its low solubility in water, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of BzMtSAOA and its potential side effects.

Future Directions

There are several future directions for the research on BzMtSAOA. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of BzMtSAOA. Another area of interest is the development of new cancer treatments based on the ability of BzMtSAOA to inhibit the growth of cancer cells. In addition, more research is needed to fully understand the mechanism of action of BzMtSAOA and its potential applications in agriculture, such as the development of new pesticides and fungicides. Finally, more research is needed to explore the potential side effects of BzMtSAOA and its safety for human use.
Conclusion:
In conclusion, 2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. Its simple synthesis method, stability, and potential therapeutic properties make it an attractive target for further research. However, more research is needed to fully understand the mechanism of action of BzMtSAOA and its potential applications in different fields.

Synthesis Methods

The synthesis of 2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 5-bromo-2-methoxyaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with sodium sulfite. The final product is obtained by reacting the intermediate with sodium hydroxide. This synthesis method has been optimized to produce high yields of pure BzMtSAOA.

properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO6S/c1-16-7-3-2-6(10)4-8(7)18(14,15)11-17-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJKFINQUDMTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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